molecular formula C53H83NO14 B601101 Everolimus Ring-Opening Impurity CAS No. 1708118-13-1

Everolimus Ring-Opening Impurity

Cat. No.: B601101
CAS No.: 1708118-13-1
M. Wt: 958.25
InChI Key:
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Description

Everolimus Ring-Opening Impurity is a derivative of Everolimus, a semi-synthetic compound originally derived from Sirolimus. Everolimus is widely used as an immunosuppressant and anticancer agent. The ring-opening impurity of Everolimus is a byproduct formed during the synthesis or degradation of Everolimus. This impurity is significant in pharmaceutical research as it helps in understanding the stability and purity of Everolimus formulations .

Scientific Research Applications

Everolimus Ring-Opening Impurity has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of Everolimus Ring-Opening Impurity is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .

Mode of Action

This compound works by inhibiting the mTOR kinase. It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a drug complex that inhibits the activation of mTOR .

Biochemical Pathways

The inhibition of mTOR by this compound affects several biochemical pathways. The mTOR pathway, which is frequently deregulated in cancer, regulates cell growth, proliferation, and survival . By inhibiting mTOR, this compound can control these cellular processes and potentially slow down the progression of cancer .

Pharmacokinetics

Everolimus is rapidly absorbed after oral administration, with a median time to peak blood levels (tmax) of 1–2 hours . The drug exhibits significant inter-individual pharmacokinetic variability, and routine therapeutic drug monitoring is recommended to maintain a target blood Everolimus trough concentration (C trough) between 3 and 8 ng/mL .

Result of Action

The inhibition of mTOR by this compound has several molecular and cellular effects. It upregulates autophagy and broadly alleviates inflammatory cytokines produced by multiple T cell subsets . The drug’s ability to alleviate the cytokines produced by Th17 subsets of T cells, such as IL-17A and IL-17F, is dependent on autophagy and antioxidant signaling pathways .

Future Directions

Everolimus and its impurities are being used for the pharmaceutical industries . They specialize in small molecules synthesis, biosynthesis, purification, and characterization . This suggests that there may be ongoing research and development in this area.

Biochemical Analysis

Biochemical Properties

Everolimus Ring-Opening Impurity, like Everolimus, is expected to interact with the mTORC1 pathway . This pathway is crucial for regulating cell growth, proliferation, and survival . The compound may interact with enzymes, proteins, and other biomolecules involved in this pathway, affecting their function and the overall biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Everolimus. Everolimus has been shown to block growth-driven transduction signals in the T-cell response to alloantigen . It acts at a later stage than the calcineurin inhibitors ciclosporin and tacrolimus . Therefore, it is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve the mTORC1 pathway . Everolimus, from which the impurity is derived, inhibits this pathway, blocking growth-driven transduction signals in T-cells . This leads to effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on Everolimus have shown that it is absorbed rapidly, reaching peak concentration after 1.3–1.8 hours

Dosage Effects in Animal Models

Studies on Everolimus have shown that it alleviates CD4+ T cell inflammation by regulating autophagy and cellular redox homeostasis

Metabolic Pathways

This compound is likely to be involved in the same metabolic pathways as Everolimus. Everolimus is a substrate of CYP3A4 and P-glycoprotein (PgP) . Six main metabolites of everolimus have been detected in human blood, including three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus .

Transport and Distribution

Everolimus, from which the impurity is derived, is the main circulating component in human blood following oral administration

Subcellular Localization

Given that Everolimus inhibits the mTORC1 pathway, it is plausible that the impurity may also localize to the same subcellular compartments where this pathway is active

Preparation Methods

The preparation of Everolimus Ring-Opening Impurity involves the degradation of Everolimus under specific conditions. One common method includes the reaction of Everolimus with appropriate reagents under controlled conditions to induce ring-opening. This process can be carried out using various solvents and catalysts to achieve the desired impurity .

In industrial production, the synthesis of Everolimus and its impurities, including the ring-opening impurity, is often performed using solvent-free conditions. This involves reacting Sirolimus with specific side chains in a stepwise manner, followed by purification and characterization of the resulting impurities .

Chemical Reactions Analysis

Everolimus Ring-Opening Impurity undergoes several types of chemical reactions, including:

    Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Everolimus Ring-Opening Impurity can be compared with other similar compounds such as:

    Sirolimus: The parent compound from which Everolimus is derived. Sirolimus also acts as an mTOR inhibitor but has different pharmacokinetic properties.

    Desmethyl Everolimus: Another impurity of Everolimus, which lacks a methyl group compared to the parent compound.

    OXO-Everolimus: A derivative of Everolimus with an additional oxygen atom.

The uniqueness of this compound lies in its specific structural modifications resulting from the ring-opening process, which can influence its chemical and biological properties .

Properties

IUPAC Name

[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYZQBWTMLODNQ-CTQWDHTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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